molecular formula C13H8N2S B13985264 5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine CAS No. 329026-00-8

5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine

Cat. No.: B13985264
CAS No.: 329026-00-8
M. Wt: 224.28 g/mol
InChI Key: PTECYBAZNRIJJK-UHFFFAOYSA-N
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Description

5,9-Methano[1,3]thiazolo5,4-ibenzazocine is a complex heterocyclic compound that features a fused ring system incorporating thiazole and benzazocine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine typically involves multi-step procedures. One common method includes the cyclization of thioamide with appropriate starting materials under oxidative conditions. For instance, the Jacobsen cyclization of thioamide to the corresponding thiazole derivative is a classical approach . The reaction is often carried out using aqueous potassium ferricyanide as an oxidant .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5,9-Methano[1,3]thiazolo5,4-ibenzazocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

5,9-Methano[1,3]thiazolo5,4-ibenzazocine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the benzazocine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Methano[1,3]thiazolo5,4-ibenzazocine is unique due to its specific ring fusion and the presence of both thiazole and benzazocine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

329026-00-8

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

7-thia-5,14-diazatetracyclo[10.3.1.02,10.04,8]hexadeca-1,3,5,8,10,12,14-heptaene

InChI

InChI=1S/C13H8N2S/c1-8-2-10(6-14-5-8)11-4-12-13(3-9(1)11)16-7-15-12/h1,3-7H,2H2

InChI Key

PTECYBAZNRIJJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CC1=C3C=C4C(=CC3=C2)SC=N4

Origin of Product

United States

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